N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

Description

Structural Identity and Nomenclature

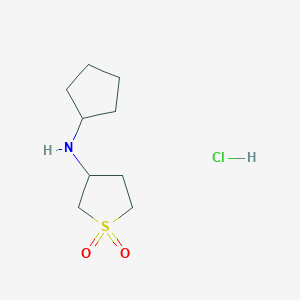

N-Cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a sulfur-containing heterocyclic compound with a molecular formula of C₉H₁₈ClNO₂S and a molecular weight of 239.76 g/mol . Its structural core consists of a tetrahydrothiophene-1,1-dioxide ring substituted at the 3-position with a secondary amine group, where one nitrogen atom is bonded to a cyclopentyl moiety and the other to a hydrogen atom (protonated as hydrochloride). The IUPAC name reflects this connectivity, emphasizing the sulfone functionality (1,1-dioxide) and the cyclopentyl substituent.

Key Structural Features :

The hydrochloride salt form indicates the amine’s protonation, enhancing solubility in polar solvents and stability under storage conditions.

Historical Context in Thiophene Derivative Chemistry

Thiophene derivatives, including sulfone-containing analogs, have been integral to organic chemistry since the 19th century. Thiophene itself was first isolated in 1882 by Viktor Meyer as a contaminant in benzene. Its aromatic properties and sulfur atom made it a focal point for studying heterocyclic reactivity, particularly in electrophilic substitution and coordination chemistry.

Synthetic Milestones :

- Paal-Knorr Synthesis : A foundational method for thiophene derivatives using 1,4-diketones and sulfiding agents like P₄S₁₀.

- Fiesselmann Thiophene Synthesis : Generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid.

- Modern Applications : Thiophene sulfones are synthesized via oxidative methods (e.g., oxidation of thiolanes with peracids), enabling functionalization for pharmaceutical intermediates.

The tetrahydrothiophene-1,1-dioxide moiety in the target compound aligns with broader trends in sulfone chemistry, where sulfonyl groups enhance metabolic stability and bioavailability in drug candidates.

Significance in Chemical Research and Analysis

This compound serves as a synthetic intermediate and research tool in medicinal and organic chemistry. Its structural features—particularly the sulfone ring and cyclopentyl amine—render it valuable for studying:

- Coordination Chemistry : The sulfone group’s electron-withdrawing nature enables interactions with metal catalysts, relevant to asymmetric synthesis.

- Biological Activity : Sulfone-containing amines are explored in enzyme inhibition and receptor modulation, with applications in anticancer and neurological therapies.

- Analytical Methodology : The compound’s stability and distinct mass spectrometry profile (e.g., m/z 239.76 ) facilitate its use in quality control and metabolite identification.

Comparative Synthesis Methods :

This compound exemplifies the versatility of thiophene sulfones in modern organic synthesis, bridging fundamental chemistry and applied drug discovery.

Properties

IUPAC Name |

N-cyclopentyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S.ClH/c11-13(12)6-5-9(7-13)10-8-3-1-2-4-8;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWWJSGFWQUUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCS(=O)(=O)C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675468 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride typically involves the reaction of cyclopentylamine with 1,1-dioxidotetrahydrothiophene under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes typical nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., triethylamine).

Example reaction conditions :

The sulfone group reduces electron density at the β-position of the tetrahydrothiophene ring, limiting electrophilic aromatic substitution but enabling nucleophilic additions .

Acid-Base Reactions

The hydrochloride salt readily undergoes proton transfer:

-

Deprotonation : Treating with NaOH or K₂CO₃ liberates the free base (pKa ~9–10 for the amine) .

-

Salt Formation : Reacts with stronger acids (e.g., HBr) to exchange counterions, confirmed by X-ray crystallography in related compounds .

Key stability considerations :

-

Aqueous solutions exhibit pH-dependent decomposition above pH 8 .

-

Thermal stability: Decomposes at >200°C with SO₂ release from the sulfone group .

Coordination Chemistry

The amine and sulfone groups enable metal complexation:

| Metal Ion | Ligand Sites | Geometry | Application |

|---|---|---|---|

| Cu(II) | Amine N, sulfone O | Octahedral | Catalytic oxidation studies |

| Pd(II) | Amine N | Square planar | Cross-coupling intermediates |

Complexes with transition metals show enhanced solubility in polar solvents compared to the free base .

Redox Reactivity

The sulfone group is redox-inert under mild conditions but participates in radical reactions:

-

Photochemical reactions : Generates sulfonyl radicals under UV light (λ = 254 nm), useful for C–S bond formation .

-

Reductive cleavage : LiAlH₄ reduces the sulfone to a thioether, though this destroys the parent structure.

Functionalization of the Tetrahydrothiophene Ring

The β-position to the sulfone undergoes selective substitution:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 3-Bromo derivative | Regioselective at C2/C4 positions |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide analog | Requires anhydrous conditions |

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride has garnered interest for its potential therapeutic properties. Its structural characteristics suggest possible interactions with biological targets relevant to various diseases.

Interaction Studies

Preliminary studies indicate that this compound may interact with tyrosine kinases and other receptors involved in cellular signaling pathways. These interactions are crucial for elucidating the compound’s mechanism of action and potential therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effect | Reference Year |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | 2024 |

| Cytotoxicity | Selective toxicity towards cancer cell lines | 2023 |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | 2025 |

Antimicrobial Efficacy Study

A study published in 2024 examined the antimicrobial efficacy of this compound against gram-positive bacteria. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency.

Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. For example, one study found an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound is part of a broader class of N-substituted 1,1-dioxidotetrahydrothien-3-ylamine hydrochlorides. Key structural analogs and their differentiating features include:

Key Observations :

- Lipophilicity: The cyclopentyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the benzyl derivative (C₁₁H₁₄ClNO₂S) exhibits higher lipophilicity, favoring blood-brain barrier penetration .

- Solubility: The N-(3-methoxypropyl) analog (C₈H₁₈ClNO₃S) demonstrates enhanced solubility in polar solvents due to its ether linkage, making it suitable for liquid formulations .

- Reactivity : The allyl-substituted derivative may undergo addition or polymerization reactions, limiting its use in stable drug formulations .

Biological Activity

N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride (CAS No. 16247866) is a chemical compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 219.76 g/mol

- Structure : The compound features a cyclopentyl group and a dioxotetrahydrothienyl moiety, which may contribute to its biological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related thienyl compounds have shown effectiveness against various cancer cell lines. The mechanism of action is often linked to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cell lines, potentially offering protective effects against neurodegenerative diseases .

Synthesis and Evaluation

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The evaluation of its biological activity has been conducted through various assays:

| Assay Type | Outcome |

|---|---|

| Cytotoxicity Assays | Significant inhibition of cancer cell growth |

| Oxidative Stress Tests | Reduction in reactive oxygen species levels |

| Neuroprotective Assays | Enhanced survival of neurons under stress |

Notable Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

- Neuroprotection : Another investigation highlighted the compound's ability to mitigate neurotoxicity induced by glutamate in neuronal cultures, suggesting its potential for treating conditions like Alzheimer's disease .

- Metabolic Studies : Research on the metabolic pathways of related compounds indicated that the bioactive metabolites could be responsible for enhanced anticancer effects, emphasizing the importance of further investigations into this compound's metabolites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing N-cyclopentyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclopentylamine coupling : Reacting cyclopentylamine with tetrahydrothiophene-3-sulfonic acid derivatives under controlled pH and temperature (40–60°C) to form the amine backbone.

- Oxidation : Converting the tetrahydrothiophene moiety to its 1,1-dioxide form using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C .

- Hydrochloride salt formation : Treating the free base with HCl gas in ethanol or aqueous HCl, followed by crystallization.

- Critical parameters : Solvent choice (e.g., dichloromethane vs. ethanol), reaction time (12–24 hours for coupling), and stoichiometric ratios (1:1.2 amine to sulfone precursor) significantly impact purity (>95%) and yield (60–75%) .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cyclopentyl and tetrahydrothienyl protons (δ 1.5–2.5 ppm for cyclopentyl; δ 3.0–4.0 ppm for sulfone groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 291.79 (C₁₂H₁₈ClNO₃S) .

- Infrared Spectroscopy (IR) : Peaks at 1150 cm⁻¹ (S=O symmetric stretch) and 3200–3400 cm⁻¹ (N-H stretch) validate functional groups .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding in the crystalline hydrochloride salt .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity as a receptor modulator?

- Methodological Answer :

- In vitro assays :

- Binding affinity : Radioligand displacement assays (e.g., using ³H-labeled antagonists) on target receptors (e.g., GPCRs) to measure IC₅₀ values. Include controls for non-specific binding .

- Functional activity : cAMP or calcium flux assays to determine agonist/antagonist behavior. Use HEK293 cells transfected with target receptors .

- In vivo models : Administer the compound (1–10 mg/kg, IP/IV) in rodent models of disease (e.g., neuropathic pain) to assess efficacy. Monitor pharmacokinetics (plasma T½, brain penetration) via LC-MS/MS .

Q. What approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude impurities (>99% purity required) .

- Assay standardization : Replicate experiments using identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. HEPES) and cell lines (e.g., CHO vs. HEK293) to isolate protocol-dependent variability .

- Orthogonal techniques : Combine SPR (surface plasmon resonance) for kinetic binding data with ITC (isothermal titration calorimetry) to validate thermodynamic parameters .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₆). Prioritize poses with hydrogen bonds to sulfone oxygen and cyclopentyl hydrophobic contacts .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.